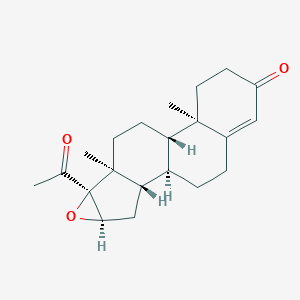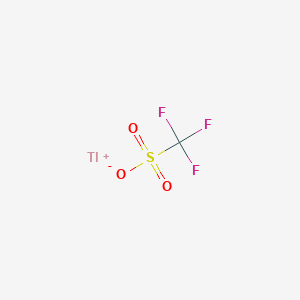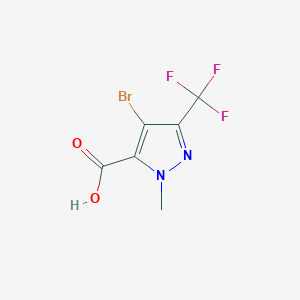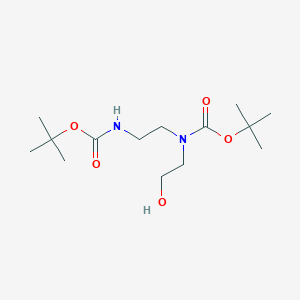
tert-ブチル (2-((tert-ブトキシカルボニル)アミノ)エチル)(2-ヒドロキシエチル)カルバメート
説明
This compound is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and Monoethanolamine . It has also been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It has a linear structure .Chemical Reactions Analysis
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . It has also been used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm, a density of 1.042 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.449 (lit.) . It is soluble in water or 1% acetic acid, ethyl acetate, and methanol .科学的研究の応用
- 説明: アミノ基を一時的に保護することにより、不要な副反応を防ぎ、アミノ酸の選択的なカップリングを可能にします。 研究者は、固相ペプチド合成やその他の生体結合戦略において、この化合物を広く使用しています。 .
- 説明: PSは、細胞シグナル伝達、膜の完全性、アポトーシスに不可欠です。 tert-ブチル N-(2-ヒドロキシエチル)カルバメートは、生物学的プロセスを研究するためのPSアナログの調製に貢献しています。 .
- 説明: これらのピロールは、多様な生物活性を示し、医薬品化学において貴重な化合物です。 tert-ブチル N-(2-ヒドロキシエチル)カルバメートは、これらの合成への便利なエントリーポイントを提供します。 .
- 説明: これらの誘導体は、タンパク質間相互作用や酵素活性を調節できるため、創薬に関連しています。 研究者は、これらの化合物を酵素阻害剤や薬理学的薬剤としての可能性を探っています。 .
- 説明: (+)-ネガマイシンは、興味深い生物学的特性を持つ抗生物質です。 その合成には、tert-ブチル N-(2-ヒドロキシエチル)カルバメートが重要な中間体として関与しています。 .
- 説明: 2,2'-ビピリジンは、配位化学や触媒において汎用性のある配位子です。 tert-ブチル (2-((tert-ブトキシカルボニル)アミノ)エチル)(2-ヒドロキシエチル)カルバメートは、官能基化されたビピリジン誘導体への経路を提供します。 .
アミノ酸保護:
リン脂質合成:
合成ビルディングブロック: 四置換ピロール:
官能基化されたピロロプロリン誘導体:
(+)-ネガマイシンの全合成:
2,2'-ビピリジンの合成:
Safety and Hazards
作用機序
Target of Action
It is known to be adifunctional reagent used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may interact with enzymes or proteins involved in these pathways.
Mode of Action
The compound contains an amine group that is protected by a Boc (tert-butoxycarbonyl) group . This Boc group can be removed under acidic conditions, revealing the amine group. The revealed amine group can then react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Biochemical Pathways
The compound is employed in the synthesis of phosphatidyl ethanolamines and ornithine . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are thought to play a role in membrane fusion and in disassembly of the contractile ring during cytokinesis. Ornithine is an amino acid that plays a role in the urea cycle.
Pharmacokinetics
Its solubility in water or 1% acetic acid, and in ethyl acetate and methanol , suggests that it may have good bioavailability.
Result of Action
The compound serves as a protecting group for amines in organic synthesis . It is used in the synthesis of phosphatidyl ethanolamines and ornithine , which are involved in various biological processes, including membrane fusion and the urea cycle.
特性
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5/c1-13(2,3)20-11(18)15-7-8-16(9-10-17)12(19)21-14(4,5)6/h17H,7-10H2,1-6H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKWIFZPQMOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
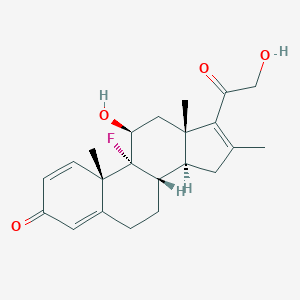
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)

